molecular formula C10H8N2O2 B12079203 (2E)-3-(1H-Indazol-6-yl)acrylic acid

(2E)-3-(1H-Indazol-6-yl)acrylic acid

Cat. No.: B12079203
M. Wt: 188.18 g/mol
InChI Key: LOOFASNXFXTGRP-DUXPYHPUSA-N
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Description

(2E)-3-(1H-Indazol-6-yl)acrylic acid is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an acrylic acid moiety attached to the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1H-Indazol-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(1H-Indazol-6-yl)acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-3-(1H-Indazol-6-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A parent compound of (2E)-3-(1H-Indazol-6-yl)acrylic acid, known for its biological activity and therapeutic potential.

    2H-Indazole: Another indazole derivative with similar structural features and biological activities.

    3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: A compound with significant anticancer activity.

Uniqueness

This compound is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

(E)-3-(1H-indazol-6-yl)prop-2-enoic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)4-2-7-1-3-8-6-11-12-9(8)5-7/h1-6H,(H,11,12)(H,13,14)/b4-2+

InChI Key

LOOFASNXFXTGRP-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)NN=C2

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)NN=C2

Origin of Product

United States

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